molecular formula C7H7N3O2S2 B568312 ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate CAS No. 116636-52-3

ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate

Katalognummer: B568312
CAS-Nummer: 116636-52-3
Molekulargewicht: 229.272
InChI-Schlüssel: FLRXOMZDQBOARY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a thiazole ring substituted with a thiocyanate group and an ethyl carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-thiocyanatothiazol-2-yl)carbamate typically involves the reaction of 5-thiocyanatothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

5-thiocyanatothiazole+ethyl chloroformatetriethylamineethyl (5-thiocyanatothiazol-2-yl)carbamate\text{5-thiocyanatothiazole} + \text{ethyl chloroformate} \xrightarrow{\text{triethylamine}} \text{ethyl (5-thiocyanatothiazol-2-yl)carbamate} 5-thiocyanatothiazole+ethyl chloroformatetriethylamine​ethyl (5-thiocyanatothiazol-2-yl)carbamate

Industrial Production Methods

Industrial production of ethyl (5-thiocyanatothiazol-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as primary amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use as a pharmacological agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl (5-thiocyanatothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carbamate moiety can also interact with active sites, further modulating biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl carbamate: A simpler carbamate compound with different biological properties.

    Thiocyanatothiazole derivatives: Compounds with similar structural features but different substituents.

Uniqueness

ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate is unique due to the combination of the thiocyanate and carbamate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

116636-52-3

Molekularformel

C7H7N3O2S2

Molekulargewicht

229.272

IUPAC-Name

ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C7H7N3O2S2/c1-2-12-7(11)10-6-9-3-5(14-6)13-4-8/h3H,2H2,1H3,(H,9,10,11)

InChI-Schlüssel

FLRXOMZDQBOARY-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=NC=C(S1)SC#N

Synonyme

2-Thiazolecarbamic acid, 5-thiocyanato-, ethyl ester (6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.